molecular formula C10H14N2O5S2 B2356990 methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate CAS No. 1171781-23-9

methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate

Cat. No. B2356990
CAS RN: 1171781-23-9
M. Wt: 306.35
InChI Key: BIXXSECJMUWFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Enaminones, which are used in the synthesis of thiophene derivatives, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiophene derivatives exhibit a wide range of pharmacological properties:

Organic Electronics and Semiconductors

Thiophene-based compounds play a pivotal role in organic electronics:

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.

Synthetic Chemistry

Several synthetic methods yield thiophene derivatives:

Material Science

Thiophene-mediated molecules contribute to the advancement of organic semiconductors, impacting material science .

Other Applications

Beyond the mentioned fields, thiophene derivatives find use in various other contexts, such as:

Mechanism of Action

While the mechanism of action for the specific compound “methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be an area of interest for researchers due to their potential biological effects . Future research may focus on synthesizing new thiophene-containing compounds and studying their biological activity .

properties

IUPAC Name

methyl 2-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S2/c1-12(19(3,15)16)6-8(13)11-9-7(4-5-18-9)10(14)17-2/h4-5H,6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXXSECJMUWFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CS1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(N-methylmethylsulfonamido)acetamido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.